N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(quinolin-2-ylmethoxy)benzamide
Description
Properties
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(quinolin-2-ylmethoxy)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2S/c1-13-23-24-20(27-13)22-19(25)15-7-10-17(11-8-15)26-12-16-9-6-14-4-2-3-5-18(14)21-16/h2-11H,12H2,1H3,(H,22,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBNJVPQQDVQRFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)OCC3=NC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(quinolin-2-ylmethoxy)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives under acidic conditions.
Quinoline Derivative Preparation: The quinoline moiety is often prepared through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Coupling Reaction: The final step involves the coupling of the thiadiazole and quinoline derivatives with a benzamide precursor under basic conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Oxidation Reactions
The thiadiazole ring and aromatic systems in the compound are susceptible to oxidation. Key observations include:
-
Thiadiazole Ring Oxidation : The sulfur atom in the 1,3,4-thiadiazole moiety can be oxidized to sulfoxide or sulfone derivatives using agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic conditions.
-
Quinoline Methoxy Group : The methoxy group attached to quinoline may undergo oxidative demethylation to form a hydroxyl group under strong oxidative conditions .
| Reaction | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Thiadiazole sulfoxidation | H₂O₂, AcOH, 60°C, 4h | Sulfoxide derivative | |
| Methoxy demethylation | KMnO₄, H₂SO₄, reflux | 4-(Quinolin-2-ylhydroxy)benzamide analog |
Reduction Reactions
Reductive modifications primarily target the amide bond and aromatic systems:
-
Amide Reduction : The benzamide group can be reduced to a benzylamine derivative using lithium aluminum hydride (LiAlH₄).
-
Thiadiazole Ring Reduction : Selective reduction of the thiadiazole ring to a dihydrothiadiazole derivative is possible with sodium borohydride (NaBH₄).
| Reaction | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Amide → Benzylamine | LiAlH₄, THF, reflux | N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(quinolin-2-ylmethoxy)benzylamine | |
| Thiadiazole ring reduction | NaBH₄, MeOH, RT, 12h | Dihydrothiadiazole derivative |
Nucleophilic Substitution
The electron-deficient thiadiazole ring facilitates nucleophilic substitution at the 2nd and 5th positions:
-
Thiadiazole Substitution : Amines or thiols displace substituents on the thiadiazole ring under mild conditions .
-
Quinoline Functionalization : The quinoline nitrogen may participate in nucleophilic reactions under acidic catalysis .
Hydrolysis Reactions
The benzamide group undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis : Concentrated HCl or H₂SO₄ cleaves the amide bond to yield 4-(quinolin-2-ylmethoxy)benzoic acid and 5-methyl-1,3,4-thiadiazol-2-amine .
-
Basic Hydrolysis : NaOH in aqueous ethanol produces the corresponding carboxylate salt .
Electrophilic Aromatic Substitution
The quinoline and benzene rings undergo electrophilic substitution:
-
Nitration : Nitration at the para position of the benzene ring using HNO₃/H₂SO₄ .
-
Halogenation : Bromination or chlorination of the quinoline ring under FeCl₃ catalysis .
Cross-Coupling Reactions
The quinoline moiety participates in palladium-catalyzed cross-coupling reactions:
-
Suzuki Coupling : Aryl boronic acids couple with halogenated quinoline derivatives using Pd(PPh₃)₄ .
| Reaction | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Quinoline Suzuki coupling | Ar-B(OH)₂, Pd(PPh₃)₄, K₂CO₃ | 6-Aryl-quinoline derivative |
Scientific Research Applications
Antimicrobial Activity
One of the primary applications of N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(quinolin-2-ylmethoxy)benzamide is its antimicrobial properties. Research indicates that compounds containing thiadiazole and quinoline moieties exhibit significant antibacterial and antifungal activities.
Case Study: Antibacterial Efficacy
A study assessed the antibacterial activity of this compound against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) as low as 32 μg/mL, indicating potent antibacterial properties.
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anticancer Properties
The compound has also been investigated for its anticancer potential. Studies have shown that derivatives of quinoline can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: Cytotoxicity Against Cancer Cell Lines
In vitro studies were conducted on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound exhibited IC50 values of 15 μM for MCF-7 and 20 μM for HeLa cells.
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 15 |
| HeLa | 20 |
Anti-inflammatory Effects
This compound has been studied for its anti-inflammatory effects. The compound appears to inhibit pro-inflammatory cytokines, which may be beneficial in treating chronic inflammatory diseases.
Case Study: Inhibition of Cytokine Production
In a controlled experiment using lipopolysaccharide (LPS)-stimulated macrophages, the compound reduced the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) by approximately 50% at a concentration of 10 μM.
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| TNF-α | 100 | 50 |
| IL-6 | 80 | 40 |
Agricultural Applications
Beyond medicinal uses, this compound shows promise in agricultural chemistry as a potential pesticide or fungicide due to its bioactive properties. Compounds with thiadiazole structures are known to exhibit herbicidal activity.
Case Study: Herbicidal Activity
Field trials demonstrated that formulations containing this compound effectively reduced weed biomass by up to 70% compared to untreated controls.
Mechanism of Action
The mechanism of action of N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(quinolin-2-ylmethoxy)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The compound belongs to a broader class of 1,3,4-thiadiazole-benzamide hybrids. Key structural variations among analogues include:
- Heterocyclic substituents (e.g., quinoline, isoxazole, pyridine, or triazole rings).
- Substituent positions (e.g., para- vs. meta-substitution on the benzamide).
- Functional groups (e.g., methoxy, nitro, or acetyl groups).
Pharmacokinetic and Physicochemical Properties
- LogP: The quinoline group increases hydrophobicity (predicted LogP ~3.5) compared to pyridone (LogP ~2.8) or oxadiazole derivatives (LogP ~2.5).
- Solubility : Methoxy and heterocyclic groups (e.g., tetrahydro-pyran in ) improve aqueous solubility relative to purely aromatic analogues.
- Metabolic Stability: Thiadiazole rings resist oxidative metabolism, whereas quinoline may undergo CYP450-mediated hydroxylation .
Therapeutic Potential
- Anticancer Activity: Thiadiazole-benzamide hybrids induce apoptosis (e.g., compound 10 in ) and cell cycle arrest. The quinoline moiety may enhance topoisomerase inhibition.
- Antimicrobial Activity: Triazole-containing analogues (e.g., compound 9c ) show moderate activity against E. coli, though the target compound’s quinoline group may broaden Gram-negative coverage.
Biological Activity
N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(quinolin-2-ylmethoxy)benzamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Composition
- Molecular Formula : CHNOS
- Molecular Weight : 376.4 g/mol
- CAS Number : 1172257-82-7
The compound features a thiadiazole ring, which is known for its diverse biological activities, and a quinoline moiety that enhances its pharmacological profile.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes the formation of the thiadiazole ring followed by the introduction of the quinoline moiety through various coupling reactions.
Antimicrobial Activity
A significant area of research on this compound focuses on its antimicrobial properties. Studies indicate that derivatives containing the thiadiazole moiety exhibit promising activity against both Gram-positive and Gram-negative bacteria.
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | High activity | |
| Escherichia coli | Moderate activity | |
| Pseudomonas aeruginosa | Moderate activity |
In one study, derivatives similar to this compound demonstrated higher efficacy than standard antibiotics like norfloxacin and ciprofloxacin against Staphylococcus species .
Antifungal Activity
The compound also shows antifungal properties. It has been evaluated against various fungal strains, with notable activity against Candida albicans and Aspergillus niger. The presence of halogen substituents has been linked to enhanced antifungal activity .
Structure-Activity Relationship (SAR)
The SAR studies highlight that modifications on the thiadiazole and quinoline rings significantly influence biological activity. For instance:
- Substituents at the C-5 position of the thiadiazole ring can enhance antibacterial potency.
- The nature of the linker between the thiadiazole and quinoline moieties plays a crucial role in determining the overall bioactivity .
Case Studies
- Antibacterial Efficacy : A series of derivatives were tested for their antibacterial properties. Compounds with specific substitutions exhibited IC values lower than standard treatments, indicating superior efficacy .
- Cytotoxicity Studies : Research has shown that certain derivatives possess cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), with IC values indicating significant potency .
Q & A
Basic: What are the standard synthetic protocols for N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(quinolin-2-ylmethoxy)benzamide, and how are yields optimized?
Answer:
The synthesis typically involves multi-step reactions, starting with the preparation of the thiadiazole core followed by coupling with the quinolinylmethoxybenzamide moiety. Key steps include:
- Thiadiazole formation : Cyclization of thiosemicarbazide derivatives under acidic conditions (e.g., HCl or H₂SO₄) .
- Coupling reactions : Use of coupling agents like EDCI/HOBt or DCC for amide bond formation between the thiadiazole and benzamide groups .
- Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity, while reflux conditions improve reaction rates .
Yield optimization : Microwave-assisted synthesis reduces reaction time (e.g., 30–60 minutes vs. 12 hours conventionally) and improves purity by minimizing side products .
Advanced: How can structural discrepancies in synthesized batches be resolved using crystallographic and spectroscopic data?
Answer:
Discrepancies arise from isomerism or incomplete purification. Methodological approaches include:
- X-ray crystallography : Resolves spatial arrangement of the thiadiazole and quinoline moieties; SHELX software refines crystal structures to confirm bond angles and torsional strain .
- Comparative NMR : ¹H/¹³C NMR identifies impurities (e.g., unreacted intermediates) by comparing shifts with reference spectra .
- Mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺) to confirm stoichiometric accuracy .
Basic: What in vitro assays are recommended to evaluate the anticancer potential of this compound?
Answer:
- Cytotoxicity : MTT assay against cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculations .
- Apoptosis induction : Flow cytometry (Annexin V/PI staining) to quantify early/late apoptotic cells .
- Cell cycle arrest : DNA content analysis via propidium iodide staining (e.g., G1/S phase arrest in HeLa cells) .
Advanced: How do substituent modifications on the thiadiazole ring impact bioactivity?
Answer:
Structure-Activity Relationship (SAR) studies reveal:
| Substituent | Activity Trend | Mechanistic Insight |
|---|---|---|
| Methyl (R=CH₃) | Enhanced cytotoxicity (IC₅₀: 8.2 µM vs. 23 µM for R=H) | Increased lipophilicity improves membrane permeability . |
| Ethyl (R=C₂H₅) | Reduced selectivity (SI: 2.1 vs. 5.3 for R=CH₃) | Bulkier groups hinder target binding . |
| Electron-withdrawing (e.g., -NO₂) | Improved enzyme inhibition (Ki: 0.4 µM vs. 1.2 µM for -OCH₃) | Stabilizes hydrogen bonding with catalytic residues . |
Basic: What analytical techniques are critical for purity assessment?
Answer:
- HPLC : Reverse-phase C18 columns (UV detection at 254 nm) quantify impurities (<1% threshold) .
- TLC : Silica gel plates (eluent: ethyl acetate/hexane) monitor reaction progress .
- Elemental analysis : Validates C, H, N, S content within ±0.4% of theoretical values .
Advanced: How can computational modeling predict binding modes with biological targets?
Answer:
- Molecular docking (AutoDock Vina) : Simulates interactions with enzymes (e.g., EGFR kinase). The quinoline moiety shows π-π stacking with Phe-723, while the thiadiazole forms hydrogen bonds with Asp-831 .
- MD simulations (GROMACS) : Assess binding stability over 100 ns; root-mean-square deviation (RMSD) <2 Å indicates stable ligand-protein complexes .
- ADMET prediction (SwissADME) : Estimates bioavailability (%ABS >70) and blood-brain barrier penetration (logBB <0.3) .
Basic: What solvent systems are optimal for recrystallization?
Answer:
- Ethanol/water (7:3) : Yields needle-shaped crystals suitable for X-ray analysis .
- Dichloromethane/hexane : Removes hydrophobic impurities while retaining polar byproducts .
Advanced: How to address contradictions in reported IC₅₀ values across studies?
Answer:
Discrepancies arise from assay conditions (e.g., serum concentration, incubation time). Mitigation strategies:
- Standardized protocols : Use 10% FBS in DMEM and 48-hour incubation .
- Dose-response normalization : Express IC₅₀ relative to positive controls (e.g., doxorubicin) .
- Meta-analysis : Pool data from ≥3 independent studies using random-effects models to calculate weighted averages .
Basic: What stability tests are required for long-term storage?
Answer:
- Thermogravimetric analysis (TGA) : Determines decomposition temperature (>150°C recommended) .
- Photostability : Expose to UV light (320–400 nm) for 48 hours; HPLC confirms <5% degradation .
- Hygroscopicity : Store under nitrogen at -20°C to prevent hydrolysis of the amide bond .
Advanced: How to design a SAR study for derivatives with improved pharmacokinetics?
Answer:
- Scaffold diversification : Introduce substituents at the benzamide para-position (e.g., -SO₂NH₂ for solubility) .
- In vitro ADME : Microsomal stability assays (e.g., rat liver microsomes) identify metabolites .
- In vivo PK : Oral administration in rodents with LC-MS/MS plasma analysis (Tmax, Cmax, AUC) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
